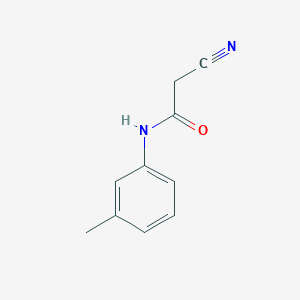

2-cyano-N-(3-methylphenyl)acetamide

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-cyano-N-(3-methylphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O/c1-8-3-2-4-9(7-8)12-10(13)5-6-11/h2-4,7H,5H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTQOVOMLCZXTDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60351186 | |

| Record name | 2-cyano-N-(3-methylphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60351186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54153-19-4 | |

| Record name | 2-cyano-N-(3-methylphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60351186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2-cyano-N-(3-methylphenyl)acetamide

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive overview of the core physicochemical properties of the compound 2-cyano-N-(3-methylphenyl)acetamide. Designed for professionals in research and drug development, this document moves beyond a simple data listing to offer insights into the causality behind these properties and the experimental methodologies for their determination. In the absence of direct experimental data for this specific molecule, this guide leverages high-quality predicted data for its close structural isomer, 2-cyano-N-(2-methylphenyl)acetamide, providing a robust starting point for research and development activities.

Introduction: The Significance of Physicochemical Profiling

The journey of a drug candidate from discovery to clinical application is intrinsically linked to its physicochemical properties. These characteristics, including solubility, lipophilicity, and acidity, govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation potential. A thorough understanding of these parameters is therefore not merely academic but a critical prerequisite for successful drug development. 2-cyano-N-(3-methylphenyl)acetamide, a member of the cyanoacetamide class, presents a scaffold of interest in medicinal chemistry due to the diverse biological activities associated with this chemical family. This guide serves as a foundational resource for researchers investigating this and related compounds.

Molecular Structure and Identity

A molecule's three-dimensional arrangement of atoms is the primary determinant of its physical and chemical behavior.

Chemical Structure:

Figure 1: Chemical structure of 2-cyano-N-(3-methylphenyl)acetamide.

Key Identifiers (Predicted for 2-cyano-N-(2-methylphenyl)acetamide): [1]

| Identifier | Value |

| IUPAC Name | 2-cyano-N-(2-methylphenyl)acetamide |

| Molecular Formula | C₁₀H₁₀N₂O |

| CAS Number | 59736-34-4 |

| Canonical SMILES | CC1=CC=CC=C1NC(=O)CC#N |

| InChI | InChI=1S/C10H10N2O/c1-8-4-2-3-5-9(8)12-10(13)6-7-11/h2-5H,6H2,1H3,(H,12,13) |

| InChIKey | YNVNCLRDLWQWAA-UHFFFAOYSA-N |

Core Physicochemical Properties: A Quantitative Overview

The following table summarizes the predicted key physicochemical properties for 2-cyano-N-(2-methylphenyl)acetamide, which serve as a strong proxy for the 3-methylphenyl isomer. These values are computationally derived and provide a valuable baseline for experimental design.[1]

| Property | Predicted Value | Significance in Drug Development |

| Molecular Weight | 174.20 g/mol | Influences diffusion and transport across membranes. |

| logP (Octanol/Water Partition Coefficient) | 1.3 | A measure of lipophilicity, impacting solubility and membrane permeability. |

| Topological Polar Surface Area (TPSA) | 52.9 Ų | Predicts drug transport properties such as intestinal absorption and blood-brain barrier penetration. |

| Hydrogen Bond Donors | 1 | The number of N-H or O-H bonds, influencing solubility and receptor binding. |

| Hydrogen Bond Acceptors | 2 | The number of nitrogen or oxygen atoms, affecting solubility and binding affinity. |

| Rotatable Bonds | 2 | Indicates molecular flexibility, which can impact receptor binding and metabolism. |

Experimental Determination of Physicochemical Properties: Protocols and Rationale

To supplant predicted data with empirical evidence, the following experimental protocols are recommended.

Determination of Melting Point

Rationale: The melting point is a fundamental indicator of a compound's purity and the strength of its crystal lattice. A sharp melting point range is characteristic of a pure substance.

Protocol: Capillary Melting Point Determination

-

Sample Preparation: Finely powder a small, dry sample of 2-cyano-N-(3-methylphenyl)acetamide.

-

Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: Place the capillary tube in a calibrated melting point apparatus.

-

Heating: Heat the sample rapidly to a temperature approximately 15-20 °C below the expected melting point.

-

Observation: Decrease the heating rate to 1-2 °C per minute and carefully observe the sample.

-

Data Recording: Record the temperature at which the first liquid appears and the temperature at which the entire sample is molten. This range is the melting point.

Figure 2: Workflow for melting point determination.

Determination of Solubility

Rationale: Aqueous solubility is a critical factor for oral bioavailability. Poorly soluble compounds often exhibit low absorption.

Protocol: Shake-Flask Method (OECD Guideline 105)

-

Sample Preparation: Add an excess amount of 2-cyano-N-(3-methylphenyl)acetamide to a known volume of purified water (or a relevant buffer) in a flask.

-

Equilibration: Agitate the flask at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the suspension to settle. Centrifuge or filter the sample to separate the undissolved solid from the saturated solution.

-

Quantification: Analyze the concentration of the dissolved compound in the clear supernatant using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The determined concentration represents the aqueous solubility at the specified temperature.

Determination of Lipophilicity (logP)

Rationale: The octanol-water partition coefficient (logP) is the standard measure of a compound's lipophilicity. It influences how a drug distributes between the aqueous environment of the blood and the lipid-rich environment of cell membranes.

Protocol: Shake-Flask Method (OECD Guideline 107)

-

System Preparation: Pre-saturate n-octanol with water and water with n-octanol.

-

Partitioning: Dissolve a known amount of 2-cyano-N-(3-methylphenyl)acetamide in one of the phases. Add a known volume of the second phase.

-

Equilibration: Vigorously shake the mixture for a set period to allow for partitioning between the two phases.

-

Phase Separation: Centrifuge the mixture to ensure complete separation of the octanol and aqueous layers.

-

Quantification: Determine the concentration of the compound in both the octanol and aqueous phases using a suitable analytical technique (e.g., HPLC-UV).

-

Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.

Figure 3: Experimental workflow for logP determination.

Synthesis and Reactivity

Cyanoacetamide derivatives are versatile synthons in heterocyclic chemistry.[2] They are typically synthesized through the condensation of a primary amine with a cyanoacetic acid derivative.[2] The presence of the active methylene group, the cyano group, and the amide functionality makes them valuable precursors for a wide range of chemical transformations.[2]

A plausible synthetic route to 2-cyano-N-(3-methylphenyl)acetamide involves the reaction of 3-methylaniline with ethyl cyanoacetate.

Potential Applications and Biological Significance

Conclusion

This technical guide provides a comprehensive overview of the key physicochemical properties of 2-cyano-N-(3-methylphenyl)acetamide, leveraging high-quality predicted data for a close structural isomer as a foundational baseline. The detailed experimental protocols offer a clear path for the empirical validation of these properties. For researchers and drug development professionals, this document serves as a critical resource, enabling a more informed and strategic approach to the investigation and development of this and related compounds. A thorough understanding and experimental validation of these fundamental characteristics are paramount to unlocking the full therapeutic potential of this chemical scaffold.

References

-

PubChem. 2-cyano-N-(2-methylphenyl)acetamide. National Center for Biotechnology Information. [Link]

- Fadda, A. A., et al. (2008). Cyanoacetamide Derivatives as Synthons in Heterocyclic Synthesis. Turkish Journal of Chemistry, 32(2), 259-299.

-

Karci, F., et al. (2022). Synthesis, Structural Investigation, Hirshfeld Surface Analysis, and Biological Evaluation of N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide. ACS Omega, 7(13), 11557-11570. [Link]

Sources

solubility profile of 2-cyano-N-(3-methylphenyl)acetamide in common lab solvents

An In-depth Technical Guide to Determining the Solubility Profile of 2-cyano-N-(3-methylphenyl)acetamide in Common Laboratory Solvents

Abstract

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine the solubility profile of 2-cyano-N-(3-methylphenyl)acetamide. In the absence of extensive published solubility data for this specific compound, this document emphasizes robust experimental design and execution. It details the underlying principles of solubility, provides step-by-step protocols for the widely accepted equilibrium shake-flask method, and outlines analytical quantification techniques. The guide is structured to empower researchers to generate high-quality, reliable solubility data, a critical parameter in drug discovery and development.

Introduction: The Critical Role of Solubility

Solubility, the property of a solid, liquid, or gaseous chemical substance called a solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution, is a cornerstone of pharmaceutical sciences. For a drug candidate like 2-cyano-N-(3-methylphenyl)acetamide, understanding its solubility in various solvents is paramount for several reasons:

-

Drug Delivery and Bioavailability: Poor aqueous solubility is a major hurdle in drug development, often leading to low bioavailability.[1]

-

Formulation Development: Solubility data dictates the choice of excipients and the feasibility of different dosage forms (e.g., oral solids, injectables).

-

Process Chemistry: During synthesis and purification, solubility in organic solvents is crucial for reaction efficiency, crystallization, and isolation of the final product.

-

In Vitro and In Vivo Assays: Accurate solubility information is necessary to prepare appropriate stock solutions and interpret the results of biological assays.

This guide will provide the necessary theoretical background and practical protocols to systematically determine the solubility of 2-cyano-N-(3-methylphenyl)acetamide.

Physicochemical Properties of 2-cyano-N-(3-methylphenyl)acetamide

| Property | Value (for related compound 2-cyano-N-(2-methylphenyl)acetamide) | Reference |

| Molecular Formula | C10H10N2O | [2] |

| Molecular Weight | 174.20 g/mol | [2] |

| XLogP3 | 1.3 | [2] |

| Hydrogen Bond Donor Count | 1 | [2] |

| Hydrogen Bond Acceptor Count | 2 | [2] |

The presence of a cyano group and an acetamide moiety suggests the potential for hydrogen bonding, which will influence its solubility in protic solvents. The methylphenyl group imparts some lipophilicity, which will affect its solubility in nonpolar organic solvents.

Theoretical Framework: The "Why" Behind Solubility

The solubility of a compound is governed by the principle of "like dissolves like." This means that substances with similar intermolecular forces are more likely to be soluble in one another. Key factors influencing the solubility of 2-cyano-N-(3-methylphenyl)acetamide include:

-

Polarity: The polarity of both the solute and the solvent is the most significant factor. Polar solvents will better dissolve polar solutes, and nonpolar solvents will better dissolve nonpolar solutes.

-

Hydrogen Bonding: The ability of the acetamide group to act as a hydrogen bond donor and the cyano and carbonyl groups to act as hydrogen bond acceptors will enhance solubility in protic solvents like water, ethanol, and methanol.

-

Temperature: For most solid solutes, solubility increases with temperature.[3] This is because the dissolution process is often endothermic.[3]

-

pH: For ionizable compounds, pH plays a critical role. While 2-cyano-N-(3-methylphenyl)acetamide is not strongly acidic or basic, significant pH changes could potentially lead to hydrolysis of the amide or nitrile group, affecting the measured solubility.

Experimental Determination of Solubility: The Shake-Flask Method

The shake-flask method is considered the "gold standard" for determining equilibrium solubility due to its reliability and reproducibility.[4][5] It involves adding an excess of the solid compound to a solvent and agitating the mixture until equilibrium is reached.

Experimental Workflow

Sources

In Silico ADMET Profiling of 2-cyano-N-(3-methylphenyl)acetamide: A Technical Guide for Drug Development Professionals

Foreword: The Imperative of Early ADMET Assessment in Drug Discovery

In the landscape of modern drug discovery and development, the principle of "fail early, fail cheap" is a guiding mantra. A significant proportion of promising drug candidates falter in late-stage clinical trials due to unfavorable Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiles.[1] These late-stage failures are not only financially burdensome but also represent a considerable loss of time and resources. Consequently, the early-stage assessment of a compound's ADMET properties has become an indispensable component of the drug discovery pipeline. In silico prediction methods, leveraging computational models, offer a rapid and cost-effective approach to flag potential liabilities and guide the optimization of lead compounds long before they reach the clinic.[1]

This technical guide provides an in-depth in silico ADMET characterization of the novel small molecule, 2-cyano-N-(3-methylphenyl)acetamide. By harnessing a suite of validated and publicly accessible computational tools, we will dissect its pharmacokinetic and toxicological profile. This document is intended for researchers, medicinal chemists, and drug development professionals, offering a practical workflow for in silico ADMET assessment and a comprehensive analysis of the subject compound.

The Compound of Interest: 2-cyano-N-(3-methylphenyl)acetamide

Chemical Identity:

| Property | Value |

| IUPAC Name | 2-cyano-N-(3-methylphenyl)acetamide |

| Molecular Formula | C10H10N2O |

| Molecular Weight | 174.20 g/mol |

| Canonical SMILES | Cc1cccc(NC(=O)CC#N)c1 |

| 2D Structure |

Source: PubChem CID: 304920 (Note: The provided image is for the 2-methylphenyl isomer, but is structurally very similar to the 3-methylphenyl isomer discussed here.)

Methodology: A Multi-Tool Approach to In Silico ADMET Prediction

To construct a robust and comprehensive ADMET profile for 2-cyano-N-(3-methylphenyl)acetamide, a consensus approach employing multiple, well-established in silico platforms is warranted. This strategy mitigates the inherent limitations of any single predictive model and provides a more holistic view of the compound's potential behavior in vivo. For this analysis, we will utilize the following freely accessible web-based tools:

-

SwissADME: A popular tool for predicting physicochemical properties, pharmacokinetics, drug-likeness, and medicinal chemistry friendliness.[2]

-

pkCSM: A platform that uses graph-based signatures to predict a wide range of pharmacokinetic and toxicity properties.[3][4]

-

admetSAR: A comprehensive server that predicts ADMET properties based on a large, curated database of chemical structures and their experimental data.[5][6]

The workflow for this in silico analysis is depicted in the following diagram:

Caption: Workflow for in silico ADMET prediction.

Predicted Physicochemical Properties and Drug-Likeness

The fundamental physicochemical properties of a molecule are key determinants of its pharmacokinetic behavior. These properties were predicted using the SwissADME server.

Table 1: Predicted Physicochemical Properties

| Parameter | Predicted Value | Interpretation |

| Molecular Weight | 174.20 g/mol | Low molecular weight, favorable for absorption. |

| LogP (Consensus) | 1.35 | Optimal lipophilicity for cell membrane permeability. |

| LogS (ESOL) | -2.18 | Moderately soluble. |

| Polar Surface Area (TPSA) | 55.12 Ų | Good balance for membrane permeability and solubility. |

| Number of Rotatable Bonds | 2 | Low conformational flexibility, favoring binding. |

| Hydrogen Bond Acceptors | 2 | Favorable for interactions with biological targets. |

| Hydrogen Bond Donors | 1 | Favorable for interactions with biological targets. |

Drug-Likeness Analysis:

Drug-likeness models assess whether a compound possesses the physicochemical characteristics of known oral drugs. 2-cyano-N-(3-methylphenyl)acetamide was evaluated against several established drug-likeness rules.

Table 2: Drug-Likeness Prediction

| Rule | Prediction | Violations |

| Lipinski's Rule of Five | Yes | 0 |

| Ghose Filter | Yes | 0 |

| Veber's Rule | Yes | 0 |

| Egan's Rule | Yes | 0 |

| Muegge's Rule | Yes | 0 |

The compound adheres to all major drug-likeness rules, suggesting a high probability of possessing favorable pharmacokinetic properties for an orally administered drug.

Detailed ADMET Profile

Absorption

Oral bioavailability is a critical parameter for many drugs. We assessed key factors influencing absorption using SwissADME and pkCSM.

Table 3: Predicted Absorption Properties

| Parameter | Tool | Predicted Value | Interpretation |

| Water Solubility (LogS) | pkCSM | -2.345 mol/L | Moderately soluble. |

| Caco-2 Permeability (LogPapp) | pkCSM | 0.48 cm/s | High permeability predicted. |

| Intestinal Absorption (Human) | pkCSM | 90.9% | High intestinal absorption is expected. |

| P-glycoprotein Substrate | SwissADME | No | Not likely to be subject to efflux by P-gp. |

The predictions suggest that 2-cyano-N-(3-methylphenyl)acetamide is likely to be well-absorbed from the gastrointestinal tract. Its moderate solubility is balanced by high predicted membrane permeability and the lack of recognition by the P-glycoprotein efflux pump.

Distribution

The distribution of a drug throughout the body determines its access to the target site and potential for off-target effects.

Table 4: Predicted Distribution Properties

| Parameter | Tool | Predicted Value | Interpretation |

| Volume of Distribution (VDss, human) | pkCSM | 0.21 L/kg | Distribution primarily within the bloodstream and extracellular fluid. |

| Fraction Unbound (human) | pkCSM | 0.43 | Moderate plasma protein binding. |

| Blood-Brain Barrier (BBB) Permeability (LogBB) | pkCSM | -0.21 | Predicted to cross the blood-brain barrier. |

| CNS Permeability (LogPS) | pkCSM | -1.87 | Limited penetration into the central nervous system. |

The compound is predicted to have a relatively low volume of distribution, suggesting it will not extensively accumulate in tissues. While it is predicted to be capable of crossing the blood-brain barrier, its overall CNS permeability is predicted to be low.

Metabolism

Metabolism by cytochrome P450 (CYP) enzymes is a major route of elimination for many drugs and a source of potential drug-drug interactions.

Table 5: Predicted Metabolic Properties

| Parameter | Tool | Prediction | Interpretation |

| CYP1A2 Inhibitor | SwissADME | No | Low risk of inhibiting CYP1A2. |

| CYP2C19 Inhibitor | SwissADME | No | Low risk of inhibiting CYP2C19. |

| CYP2C9 Inhibitor | SwissADME | Yes | Potential to inhibit CYP2C9. |

| CYP2D6 Inhibitor | SwissADME | No | Low risk of inhibiting CYP2D6. |

| CYP3A4 Inhibitor | SwissADME | No | Low risk of inhibiting CYP3A4. |

| CYP2D6 Substrate | pkCSM | No | Not likely to be metabolized by CYP2D6. |

| CYP3A4 Substrate | pkCSM | Yes | Likely to be a substrate for CYP3A4. |

The predictions indicate that 2-cyano-N-(3-methylphenyl)acetamide is a likely substrate for CYP3A4, a major drug-metabolizing enzyme. Importantly, it is also predicted to be an inhibitor of CYP2C9, which could lead to drug-drug interactions with other medications metabolized by this enzyme.

A potential metabolic pathway can be visualized as follows:

Caption: Potential metabolic pathway via CYP3A4.

Excretion

The rate and route of excretion are crucial for determining a drug's dosing regimen and potential for accumulation.

Table 6: Predicted Excretion Properties

| Parameter | Tool | Predicted Value | Interpretation |

| Total Clearance (log(ml/min/kg)) | pkCSM | 0.35 | Moderate clearance rate predicted. |

| Renal OCT2 Substrate | pkCSM | No | Not likely to be a substrate for renal organic cation transporter 2. |

The predicted moderate clearance suggests a reasonable half-life. The compound is not predicted to be a substrate for the OCT2 transporter, indicating that active renal secretion via this pathway is unlikely to be a major route of elimination.

Toxicity

Early identification of potential toxicities is a primary goal of in silico ADMET profiling.

Table 7: Predicted Toxicity Profile

| Endpoint | Tool | Prediction | Interpretation |

| AMES Toxicity | admetSAR | Non-mutagenic | Low risk of mutagenicity. |

| hERG I Inhibitor | pkCSM | No | Low risk of cardiotoxicity related to hERG channel blockade. |

| Hepatotoxicity (Human) | pkCSM | No | Low risk of liver toxicity. |

| Skin Sensitization | pkCSM | No | Low risk of causing skin allergies. |

| Minnow Toxicity (log(mM)) | pkCSM | -0.89 | Moderate toxicity to aquatic life. |

| Rat Acute Oral Toxicity (LD50) | pkCSM | 2.45 mol/kg | Predicted to be of low acute toxicity. |

The in silico toxicity assessment for 2-cyano-N-(3-methylphenyl)acetamide is largely favorable. It is predicted to be non-mutagenic, with a low risk of cardiotoxicity and hepatotoxicity.

Synthesis and Interpretation: A Promising Profile with a Key Area for Investigation

The comprehensive in silico ADMET analysis of 2-cyano-N-(3-methylphenyl)acetamide reveals a promising profile for a potential drug candidate. The molecule exhibits excellent drug-like properties, with predicted high intestinal absorption and moderate solubility. Its distribution characteristics suggest it is unlikely to accumulate in tissues to a large extent. The toxicity predictions are also encouraging, with a low likelihood of mutagenicity, cardiotoxicity, or hepatotoxicity.

However, a key area for further investigation is its interaction with cytochrome P450 enzymes. The prediction that it is a substrate for CYP3A4 and an inhibitor of CYP2C9 warrants experimental validation. Inhibition of CYP2C9 could lead to clinically significant drug-drug interactions, and this potential liability should be addressed in early-stage in vitro metabolism studies.

Conclusion and Future Directions

This in-depth technical guide has provided a comprehensive in silico ADMET profile of 2-cyano-N-(3-methylphenyl)acetamide. The computational predictions suggest that this compound possesses many favorable characteristics for a drug candidate. The primary area of concern identified is its potential to inhibit the CYP2C9 enzyme.

Based on this in silico assessment, the following experimental studies are recommended to validate these findings and further characterize the ADMET profile of 2-cyano-N-(3-methylphenyl)acetamide:

-

In vitro solubility and permeability assays: To confirm the predicted absorption characteristics.

-

In vitro metabolism studies: Using human liver microsomes or recombinant CYP enzymes to confirm its metabolic pathways and definitively assess its potential to inhibit CYP2C9 and other major CYP isoforms.

-

In vitro plasma protein binding studies: To experimentally determine the fraction of unbound drug.

-

Early in vitro toxicity assays: To corroborate the favorable in silico toxicity predictions.

By integrating these in silico predictions with targeted in vitro experiments, a more complete understanding of the ADMET properties of 2-cyano-N-(3-methylphenyl)acetamide can be achieved, enabling a more informed decision-making process in its continued development as a potential therapeutic agent.

References

-

Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7(1), 1-13. [Link]

-

Pires, D. E. V., Blundell, T. L., & Ascher, D. B. (2015). pkCSM: predicting small-molecule pharmacokinetic properties using graph-based signatures. Journal of medicinal chemistry, 58(9), 4066-4072. [Link]

-

Cheng, F., Li, W., Zhou, Y., Shen, J., Wu, Z., Liu, G., ... & Tang, Y. (2012). admetSAR: a comprehensive source and free tool for evaluating chemical ADMET properties. Journal of chemical information and modeling, 52(11), 3099-3105. [Link]

-

PubChem. (n.d.). 2-cyano-N-(2-methylphenyl)acetamide. National Center for Biotechnology Information. Retrieved from [Link]

-

An integrated online platform for accurate and comprehensive predictions for In Silico ADME/T Properties of Artemisinin and its Derivatives. (2022). Al-Ahliyya Amman University. Retrieved from [Link]

Sources

- 1. SwissADME and pkCSM Webservers Predictors: an integrated Online Platform for Accurate and Comprehensive Predictions for In Silico ADME/T Properties of Artemisinin and its Derivatives | Kompleksnoe Ispolzovanie Mineralnogo Syra = Complex use of mineral resources [kims-imio.com]

- 2. SwissADME [swissadme.ch]

- 3. pkCSM [biosig.lab.uq.edu.au]

- 4. wisdomlib.org [wisdomlib.org]

- 5. Introduction of models | admetSAR [zealseeker.github.io]

- 6. About | admetSAR [lmmd.ecust.edu.cn]

A-Z Guide to Preliminary Biological Screening of Novel Cyanoacetamide Compounds

Authored by a Senior Application Scientist

Introduction: The Therapeutic Promise of Cyanoacetamide Scaffolds

The cyanoacetamide moiety is a versatile pharmacophore that has garnered significant attention in medicinal chemistry. Its derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] The reactivity of the cyano and acetamide groups allows for diverse chemical modifications, making it a privileged scaffold in the design of novel therapeutic agents. This guide provides a comprehensive framework for the preliminary biological screening of new cyanoacetamide compounds, designed to efficiently identify promising lead candidates for further development.

The initial stages of drug discovery for these compounds involve a hierarchical series of in vitro assays to determine their biological activity and potential toxicity. This process, often referred to as a screening cascade, is a crucial step in filtering large numbers of newly synthesized compounds to a manageable few with desirable characteristics.

Part 1: The Foundation of Screening - Cytotoxicity Profiling

Before assessing the specific therapeutic activity of a novel cyanoacetamide compound, it is imperative to determine its inherent cytotoxicity. This foundational step ensures that any observed biological effect is not merely a consequence of cell death. Two widely adopted and robust methods for assessing cell viability are the MTT and Resazurin assays.

The Rationale of Cytotoxicity Assays:

These colorimetric assays provide a quantitative measure of metabolically active cells.[2] The underlying principle is the measurement of a biochemical marker to evaluate the cell's metabolic activity.[2] In viable cells, mitochondrial dehydrogenases reduce the MTT tetrazolium salt to a purple formazan product, while resazurin is reduced to the highly fluorescent resorufin.[2][3] The intensity of the color or fluorescence is directly proportional to the number of living cells.

Comparative Advantages:

-

MTT Assay: A well-established and cost-effective method.[2]

-

Resazurin Assay: Offers several advantages, including being non-toxic to cells, allowing for real-time observations, and high measurement reliability.[3][4]

Experimental Protocol: MTT Cytotoxicity Assay

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of the novel cyanoacetamide compounds for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Experimental Protocol: Resazurin (AlamarBlue) Cytotoxicity Assay

-

Cell Seeding and Compound Treatment: Follow the same procedure as the MTT assay.

-

Resazurin Addition: Add resazurin solution to each well and incubate for 1-4 hours.

-

Data Acquisition: Measure fluorescence at an excitation wavelength of 530-560 nm and an emission wavelength of 590 nm.

-

Data Analysis: Calculate the percentage of cell viability and IC50 values as described for the MTT assay.

Data Presentation: Cytotoxicity of Novel Cyanoacetamide Compounds

| Compound ID | Target Cell Line | Assay Type | Incubation Time (h) | IC50 (µM) |

| CYN-001 | MCF-7 (Breast) | MTT | 48 | 15.2 |

| CYN-001 | A549 (Lung) | Resazurin | 48 | 22.8 |

| CYN-002 | MCF-7 (Breast) | MTT | 48 | > 100 |

| CYN-002 | A549 (Lung) | Resazurin | 48 | > 100 |

Part 2: Unveiling Therapeutic Potential - Primary Screening Strategies

Following the initial cytotoxicity assessment, the next step is to screen for the desired biological activity. The choice of primary screen depends on the therapeutic area of interest. Cyanoacetamide derivatives have shown promise as anticancer, antimicrobial, and enzyme-inhibiting agents.[1]

A. Anticancer Screening: A Phenotypic Approach

Phenotypic screening is a powerful drug discovery approach that identifies compounds based on their ability to alter a cell's observable characteristics in a desired manner.[5] This method is particularly useful when the specific molecular target is unknown or when targeting complex cellular processes.[5][6]

Rationale for Phenotypic Screening:

This approach allows for the unbiased discovery of novel mechanisms of action by focusing on the therapeutic effect rather than a predefined molecular interaction.[5] For anticancer screening, this could involve assays that measure inhibition of cell proliferation, induction of apoptosis, or changes in cell morphology.

Experimental Workflow: Anticancer Phenotypic Screen

Caption: Workflow for Anticancer Phenotypic Screening.

B. Antimicrobial Screening: Determining Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard and reliable technique to determine the Minimum Inhibitory Concentration (MIC) of a novel compound.[7][8] The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[7][8]

Rationale for MIC Determination:

This assay is a fundamental first step in evaluating the antimicrobial potential of new compounds.[8] It provides a quantitative measure of a compound's potency against specific bacterial or fungal strains.

Experimental Protocol: Broth Microdilution Assay

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) corresponding to a 0.5 McFarland standard.[9]

-

Compound Dilution: Perform serial two-fold dilutions of the cyanoacetamide compounds in a 96-well microtiter plate containing a suitable broth medium.[7]

-

Inoculation: Add the prepared inoculum to each well.[7]

-

Controls: Include a positive control (microorganism without compound) and a negative control (broth only).[7]

-

Incubation: Incubate the plate at an appropriate temperature and duration (e.g., 37°C for 16-20 hours).[7]

-

MIC Determination: The MIC is the lowest concentration of the compound where no visible turbidity is observed.[7]

Data Presentation: Antimicrobial Activity of Novel Cyanoacetamide Compounds

| Compound ID | Test Microorganism | Gram Stain | MIC (µg/mL) |

| CYN-003 | S. aureus ATCC 29213 | Positive | 16 |

| CYN-003 | E. coli ATCC 25922 | Negative | 64 |

| CYN-004 | S. aureus ATCC 29213 | Positive | > 128 |

| CYN-004 | E. coli ATCC 25922 | Negative | > 128 |

C. Enzyme Inhibitor Screening

Many cyanoacetamide derivatives exert their therapeutic effects by inhibiting specific enzymes.[10] Therefore, screening for enzyme inhibition is a crucial step in elucidating their mechanism of action.

Rationale for Enzyme Inhibition Assays:

These assays are designed to identify compounds that can modulate the activity of a specific enzyme target. The choice of enzyme will depend on the therapeutic goal (e.g., kinases in cancer, proteases in viral infections).[11]

Commonly Used Methods:

-

Spectrophotometric and Fluorometric Assays: These methods are suitable when the substrate or product of the enzymatic reaction has distinct spectrometric properties.[10][12]

-

Chromatography-Based Assays: Techniques like HPLC can be used to separate and quantify the substrate and product.[10]

-

Luminescence-Based Assays: These offer high sensitivity and are well-suited for high-throughput screening.[13][14]

Experimental Workflow: General Enzyme Inhibition Screen

Caption: Workflow for a General Enzyme Inhibition Assay.

Part 3: Early Assessment of Drug-like Properties - ADME/Tox

In the early stages of drug discovery, it is crucial to assess the Absorption, Distribution, Metabolism, and Excretion (ADME) and Toxicity (Tox) properties of promising compounds.[13][15][16][17] This helps to identify potential liabilities that could lead to failure in later stages of development.[15]

Key In Vitro ADME/Tox Assays:

-

Metabolic Stability: Assesses the susceptibility of a compound to metabolism by liver enzymes (e.g., cytochrome P450s).[18]

-

CYP450 Inhibition: Determines if a compound inhibits major cytochrome P450 enzymes, which can lead to drug-drug interactions.[18]

-

Plasma Protein Binding: Measures the extent to which a compound binds to plasma proteins, which can affect its distribution and efficacy.

-

Permeability: Evaluates the ability of a compound to cross biological membranes, a key aspect of absorption.

-

Hepatotoxicity: Assesses the potential for a compound to cause liver damage.

Rationale for Early ADME/Tox Screening:

Integrating ADME/Tox screening early in the discovery process allows for the selection of candidates with more favorable pharmacokinetic and safety profiles, ultimately increasing the probability of clinical success.[15]

Conclusion: A Roadmap to Promising Leads

This guide has outlined a systematic and robust approach to the preliminary biological screening of novel cyanoacetamide compounds. By following this hierarchical screening cascade, researchers can efficiently identify compounds with desirable biological activity and drug-like properties. The integration of cytotoxicity profiling, primary activity screens, and early ADME/Tox assessment provides a solid foundation for making informed decisions about which candidates to advance into further preclinical development.

References

-

Dallakyan S., Olson A.J. (2015). Small-molecule library screening by docking with PyRx. Chemical Biology, 1209:243–250. [Link]

-

Prananingrum, W., & Taza, R. M. (Year). Comparative study of resazurin reduction and MTT assays for cytocompatibility evaluation of nanofibrous materials. ResearchGate. [Link]

-

Cheng, Y., & Chen, Z. (2018). Recent advances in screening of enzymes inhibitors based on capillary electrophoresis. Chinese Medicine, 13(1), 22. [Link]

-

El-Sayed, R. A., et al. (2021). Biological Activity of some Synthetic Cyanoacetamide Derivatives against some Cotton Pests. ResearchGate. [Link]

-

(2019). preliminary phytochemical screening. ResearchGate. [Link]

-

Moffat, J. G., Vincent, F., Lee, J. A., Eder, J., & Prunotto, M. (2017). Phenotypic Drug Discovery: Recent successes, lessons learned and new directions. Nature Reviews Drug Discovery, 16(8), 531-546. [Link]

-

Abdel-rahman, H. M., et al. (2020). Anticancer Activities of New N-hetaryl-2-cyanoacetamide Derivatives Incorporating 4,5,6,7-Tetrahydrobenzo[b]thiophene Moiety. ResearchGate. [Link]

-

Liu, Y., et al. (2021). On-flow enzymatic inhibitor screening: The emerging success of liquid chromatography-based assays. Frontiers in Chemistry, 9, 728091. [Link]

-

Ciesla, L. M., & Staszek, P. (2022). Methods for Rapid Screening of Biologically Active Compounds Present in Plant-Based Extracts. Molecules, 27(3), 960. [Link]

-

Li, A. P. (2001). Screening for human ADME/Tox drug properties in drug discovery. Drug discovery today, 6(7), 357–366. [Link]

-

Präbst, K., Engelhardt, H., Ringgeler, S., & Hübner, H. (2017). Basic Colorimetric Proliferation Assays: MTT, WST, and Resazurin. In Cell Viability Assays (pp. 1-17). Springer, New York, NY. [Link]

-

Acker, T. M., & Auld, D. S. (2014). High-Throughput Screening for the Discovery of Enzyme Inhibitors. Journal of Medicinal Chemistry, 57(15), 6980-7002. [Link]

-

Adan, A., Kiraz, Y., & Baran, Y. (2016). Standard Operating Procedure to Optimize Resazurin-Based Viability Assays. Methods in molecular biology (Clifton, N.J.), 1471, 1–9. [Link]

-

Sharma, A., & Rao, A. (2017). Phenotypic Screen Identifies a Small Molecule Modulating ERK2 and Promoting Stem Cell Proliferation. Frontiers in Cell and Developmental Biology, 5, 91. [Link]

-

National Center for Biotechnology Information. (n.d.). Cyanoacetamide. PubChem. [Link]

-

National Cancer Institute. (2023). Screen for New Antimicrobial Natural Products from the NCI Program for Natural Product Discovery Prefractionated Extract Library. ACS Infectious Diseases. [Link]

-

Tiwari, P., Kumar, B., Kaur, M., Kaur, G., & Kaur, H. (2011). Phytochemical screening and Extraction: A Review. Internationale Pharmaceutica Sciencia, 1(1), 98-106. [Link]

-

Technology Networks. (2025). Phenotypic Screening: A Powerful Tool for Drug Discovery. [Link]

-

Al-Suwaidan, I. A., et al. (2021). Anticancer Evaluation of Novel Quinazolinone Acetamides: Synthesis and Characterization. Anti-cancer agents in medicinal chemistry, 21(13), 1699–1710. [Link]

-

Sali, V., & Adan, A. (2024). Standardized Protocol for Resazurin-Based Viability Assays on A549 Cell Line for Improving Cytotoxicity Data Reliability. International Journal of Molecular Sciences, 25(23), 13531. [Link]

-

Wang, M. W., Hao, X., & Chen, K. (2007). Biological screening of natural products and drug innovation in China. Philosophical transactions of the Royal Society of London. Series B, Biological sciences, 362(1482), 1093–1105. [Link]

-

BioIVT. (n.d.). Enzyme Inhibition Studies. [Link]

-

De Rybel, B., et al. (2016). Small molecule screen approaches. The phenotype- based approach ( left... ResearchGate. [Link]

-

van den Driessche, F., & Brackman, G. (2022). Evaluation of novel compounds as anti-bacterial or anti-virulence agents. Frontiers in microbiology, 13, 969466. [Link]

-

Fakhri, M., et al. (2018). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Iranian journal of pharmaceutical research : IJPR, 17(2), 569–577. [Link]

-

Eurofins Discovery. (n.d.). In Vitro ADME and Toxicology Assays. [Link]

-

St. Hilaire, K. L., et al. (2013). Selection of an Optimal Cytotoxicity Assay for Undergraduate Research. Journal of Microbiology & Biology Education, 14(1), 108-110. [Link]

-

S., S., & K., K. (2016). Preliminary Phytochemical Screening and GC-MS Analysis of Methanolic Extract of Turnera subulata Smith (Passifloraceae). The Journal of Phytopharmacology, 5(2), 65-68. [Link]

-

Moffat, J. G., et al. (2021). The limitations of small molecule and genetic screening in phenotypic drug discovery. Expert opinion on drug discovery, 16(11), 1295–1300. [Link]

-

Al-shareefi, A. H., et al. (2022). Cyanoacetamide derivatives reactivity. ResearchGate. [Link]

-

Gilbert, P., et al. (2018). Screening for Novel Antimicrobial Activity/Compounds in the Pharmaceutical Industry. ResearchGate. [Link]

-

Hossain, M. K., et al. (2019). Scheme 2. The reaction of cyanoacetamide 2 with aldehyde derivatives. ResearchGate. [Link]

Sources

- 1. Design, synthesis, and bioevaluation of novel unsaturated cyanoacetamide derivatives: In vitro and in silico exploration - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 3. Standard Operating Procedure to Optimize Resazurin-Based Viability Assays [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. technologynetworks.com [technologynetworks.com]

- 6. Phenotypic Drug Discovery: Recent successes, lessons learned and new directions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Recent advances in screening of enzymes inhibitors based on capillary electrophoresis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Frontiers | On-flow enzymatic inhibitor screening: The emerging success of liquid chromatography-based assays [frontiersin.org]

- 13. Drug Discovery: ADME/Toxicity [worldwide.promega.com]

- 14. High-Throughput Inhibitor Assays and Screening [creative-enzymes.com]

- 15. Screening for human ADME/Tox drug properties in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. cellgs.com [cellgs.com]

- 17. The Role of ADME & Toxicology Studies in Drug Discovery & Development - The Connected Lab [thermofisher.com]

- 18. bioivt.com [bioivt.com]

An In-depth Technical Guide to 2-Cyano-N-(m-tolyl)acetamide: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Cyano-N-(m-tolyl)acetamide is a member of the N-aryl cyanoacetamide family, a class of compounds recognized for their significant utility as versatile synthons in modern organic and medicinal chemistry. The unique structural arrangement of a reactive methylene group positioned between a nitrile and an amide functionality imparts a high degree of chemical reactivity, making these compounds valuable precursors for a diverse range of heterocyclic systems.[1] While the ortho and para isomers of N-tolyl cyanoacetamide are documented, the meta-substituted variant, 2-cyano-N-(m-tolyl)acetamide, is less commonly cited, presenting a focused area of interest for synthetic exploration and application development. This guide provides a comprehensive overview of its chemical identity, synthesis methodologies, predicted properties, and potential applications, drawing upon the established chemistry of its class to offer field-proven insights for researchers.

Chemical Identification and Nomenclature

A precise definition of a chemical entity is foundational for all scientific discourse and experimental replication. This section details the formal nomenclature and identifiers for 2-cyano-N-(m-tolyl)acetamide.

IUPAC Name

The formal IUPAC name for the compound is 2-cyano-N-(3-methylphenyl)acetamide . This name is derived by identifying the acetamide backbone, which is substituted on the nitrogen atom with a 3-methylphenyl (or m-tolyl) group, and at the alpha-carbon (position 2) with a cyano group.

CAS Number

A thorough search of prominent chemical databases, including PubChem and ChemSpider, did not yield a specific, registered CAS (Chemical Abstracts Service) number for 2-cyano-N-(m-tolyl)acetamide at the time of this guide's compilation. For comparison, the isomeric 2-cyano-N-(2-methylphenyl)acetamide is registered under CAS number 59736-34-4. The absence of a readily available CAS number suggests that this particular isomer may be a novel compound or has not been extensively reported in the literature.

Molecular Structure and Properties

The structural and physicochemical properties of 2-cyano-N-(m-tolyl)acetamide are summarized in the table below. While experimental data for this specific isomer is scarce, these values are calculated based on its structure and provide a reliable estimation for experimental planning.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₀N₂O | (Calculated) |

| Molecular Weight | 174.20 g/mol | (Calculated) |

| Appearance | Predicted to be a white to off-white crystalline solid | Inferred from analogous compounds |

| Solubility | Predicted to be soluble in polar organic solvents like DMSO, DMF, and alcohols | Inferred from analogous compounds |

| XLogP3 | 1.9 | (Predicted) |

| Hydrogen Bond Donor Count | 1 | (Calculated) |

| Hydrogen Bond Acceptor Count | 2 | (Calculated) |

| Rotatable Bond Count | 2 | (Calculated) |

Synthesis of 2-Cyano-N-(m-tolyl)acetamide

The synthesis of N-aryl cyanoacetamides is well-established, with several reliable methods available. The choice of method often depends on the desired scale, purity requirements, and available starting materials. The most common and economically viable approach involves the condensation of an amine with a cyanoacetic acid derivative.

Causality Behind Experimental Choices

The primary synthetic routes leverage the nucleophilic character of the amine (m-toluidine) and the electrophilic nature of the carbonyl group in the cyanoacetic acid precursor. The reaction is essentially an aminolysis of an ester or an amidation of a carboxylic acid.

-

Using Ethyl Cyanoacetate: This is often the preferred method due to the commercial availability and lower cost of ethyl cyanoacetate. The reaction is typically driven to completion by heating, which facilitates the elimination of ethanol. The choice of a high-boiling solvent or neat conditions is to ensure the temperature is sufficient to overcome the activation energy of the reaction.

-

Using Cyanoacetic Acid: This route requires a coupling agent to activate the carboxylic acid, forming a more reactive intermediate that is readily attacked by the amine. Reagents like dicyclohexylcarbodiimide (DCC) are effective but produce a urea byproduct that must be removed. This method can be advantageous for small-scale syntheses where precise control is needed.

Experimental Protocol: Synthesis via Condensation of m-Toluidine and Ethyl Cyanoacetate

This protocol describes a standard, solvent-free fusion method for the synthesis of N-aryl cyanoacetamides, adapted for the preparation of 2-cyano-N-(m-tolyl)acetamide.

Materials:

-

m-Toluidine (3-methylaniline)

-

Ethyl cyanoacetate

-

Ethanol (for recrystallization)

-

Deionized water

Equipment:

-

Round-bottom flask equipped with a reflux condenser and a magnetic stir bar

-

Heating mantle with temperature control

-

Büchner funnel and filter flask

-

Beakers and graduated cylinders

Procedure:

-

Reaction Setup: In a round-bottom flask, combine m-toluidine (1 equivalent) and ethyl cyanoacetate (1.1 equivalents). The use of a slight excess of ethyl cyanoacetate helps to ensure the complete consumption of the amine.

-

Thermal Condensation: Heat the reaction mixture to 140-150 °C with stirring. The ethanol byproduct will begin to distill off. The reaction is typically monitored by thin-layer chromatography (TLC) until the starting amine is no longer detectable. The reaction time can vary from 2 to 6 hours.

-

Isolation of Crude Product: After the reaction is complete, cool the mixture to room temperature. The product should solidify upon cooling. If it remains an oil, trituration with a small amount of cold ethanol or hexane can induce crystallization.

-

Purification: Collect the crude solid by vacuum filtration and wash it with a small amount of cold ethanol to remove any unreacted ethyl cyanoacetate. For higher purity, recrystallize the solid from a suitable solvent, such as ethanol or an ethanol-water mixture.

-

Drying: Dry the purified crystals under vacuum to obtain 2-cyano-N-(m-tolyl)acetamide.

Self-Validating System: The purity of the final product should be confirmed by measuring its melting point and by spectroscopic analysis (¹H NMR, ¹³C NMR, IR, and MS). The disappearance of the characteristic ethyl signals from the starting material in the ¹H NMR spectrum and the appearance of the aromatic and amide protons of the product confirm the successful reaction.

Synthesis Workflow Diagram

Caption: General workflow for the synthesis of 2-cyano-N-(m-tolyl)acetamide.

Chemical Reactivity and Synthetic Applications

The synthetic utility of 2-cyano-N-(m-tolyl)acetamide stems from the reactivity of its functional groups.[1] The active methylene group, the nitrile, and the amide each provide avenues for further chemical transformations, making it a valuable intermediate in the synthesis of more complex molecules, particularly heterocycles.

Reactivity of the Active Methylene Group

The protons on the carbon atom alpha to both the cyano and carbonyl groups are acidic and can be readily removed by a base. The resulting carbanion is a potent nucleophile that can participate in a variety of reactions:

-

Knoevenagel Condensation: Reaction with aldehydes and ketones, typically in the presence of a weak base like piperidine or triethylamine, leads to the formation of α,β-unsaturated cyanoacrylamides.[2] These products are themselves valuable intermediates.

-

Alkylation and Acylation: The carbanion can be alkylated or acylated with suitable electrophiles.

Reactions of the Nitrile Group

The cyano group can undergo several transformations:

-

Hydrolysis: Acidic or basic hydrolysis can convert the nitrile to a carboxylic acid or a primary amide.

-

Reduction: The nitrile can be reduced to a primary amine.

-

Cyclization Reactions: The nitrile group is often involved in cyclization reactions to form nitrogen-containing heterocycles such as pyridines, pyrimidines, and thiazoles.

Role in Heterocyclic Synthesis

N-aryl cyanoacetamides are cornerstone building blocks for the synthesis of a wide range of pharmacologically relevant heterocyclic scaffolds. For instance, they are used in multicomponent reactions to produce highly substituted pyridines and quinolines.[3] The specific substitution pattern on the N-aryl ring, in this case, the m-tolyl group, can influence the electronic and steric properties of the resulting heterocyclic products, potentially modulating their biological activity.

Logical Relationship of Functional Group Reactivity

Caption: Reactivity of the functional groups in 2-cyano-N-(m-tolyl)acetamide.

Potential Applications in Drug Discovery and Development

While specific biological activities for 2-cyano-N-(m-tolyl)acetamide have not been extensively reported, the broader class of cyanoacetamide derivatives has shown significant promise in medicinal chemistry.[4][5]

-

Scaffolds for Bioactive Molecules: These compounds are frequently used as starting materials for the synthesis of molecules with a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[4]

-

Enzyme Inhibition: The cyanoacrylamide derivatives, readily synthesized from N-aryl cyanoacetamides, are known to act as covalent inhibitors of certain enzymes by forming a Michael adduct with cysteine residues in the active site. This mechanism is relevant for the development of targeted therapies.

-

Agrochemicals: The versatility of cyanoacetamides also extends to the development of new agrochemicals, such as herbicides and fungicides.

The m-tolyl group in 2-cyano-N-(m-tolyl)acetamide can provide a specific steric and electronic profile to the final molecules, which can be fine-tuned to optimize binding to biological targets.

Safety and Handling

Detailed toxicological data for 2-cyano-N-(m-tolyl)acetamide is not available. However, based on the general properties of cyanoacetamides and related aromatic amines, it is prudent to handle this compound with appropriate safety precautions. It should be considered as potentially harmful if swallowed, inhaled, or in contact with skin. Standard laboratory safety practices, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), are essential. All work should be conducted in a well-ventilated fume hood.

Conclusion

2-Cyano-N-(m-tolyl)acetamide is a synthetically accessible and highly versatile chemical intermediate. While specific data for this isomer is limited, the well-understood chemistry of the N-aryl cyanoacetamide class provides a robust framework for its synthesis and application. Its potential as a precursor to a wide array of heterocyclic compounds makes it a molecule of significant interest for researchers in drug discovery, medicinal chemistry, and materials science. The methodologies and insights presented in this guide offer a solid foundation for the exploration and utilization of this valuable synthon.

References

-

Fadda, A. A., et al. (2008). Cyanoacetamide Derivatives as Synthons in Heterocyclic Synthesis. Turkish Journal of Chemistry, 32(2), 257-286. Available at: [Link]

-

Ghozlan, S. A. S., et al. (2020). Synthesis, and synthetic applications of cyanoacetamides. Arkivoc, 2020(1), 1-105. Available at: [Link]

-

PubChem. (n.d.). 2-cyano-N-(2-methylphenyl)acetamide. National Center for Biotechnology Information. Retrieved from [Link]

-

Dömling, A., et al. (2015). Cyanoacetamides (IV): Versatile One-Pot Route to 2-quinoline-3-carboxamides. ACS Combinatorial Science, 17(11), 637-642. Available at: [Link]

-

Ben-Tzion, D., et al. (2024). Design, synthesis, and bioevaluation of novel unsaturated cyanoacetamide derivatives: In vitro and in silico exploration. Results in Chemistry, 7, 101389. Available at: [Link]

-

Reddy, C. S., et al. (2017). Cyanoacetylation Of Substituted 2-Aminothiophenes And Evaluation for Antioxidant And Antibacterial Activities. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 8(2), 1637-1644. Available at: [Link]

-

Bouziane, A., et al. (2025). Efficient synthesis of novel arylidene cyanoacetamide derivatives via Knoevenagel condensation. Mediterranean Journal of Medical Research. Available at: [Link]

Sources

- 1. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 2. Efficient synthesis of novel arylidene cyanoacetamide derivatives via Knoevenagel condensation [mrj.org.ly]

- 3. Acetamide, 2-cyano-N-phenyl- | C9H8N2O | CID 69296 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Design, synthesis, and bioevaluation of novel unsaturated cyanoacetamide derivatives: In vitro and in silico exploration - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rjpbcs.com [rjpbcs.com]

Methodological & Application

Application Note: A Versatile One-Pot Synthesis Protocol for 2-cyano-N-(3-methylphenyl)acetamide

For: Researchers, scientists, and drug development professionals.

Introduction

2-Cyano-N-(3-methylphenyl)acetamide is a valuable building block in medicinal chemistry and materials science. As a derivative of cyanoacetamide, it serves as a versatile precursor for the synthesis of a wide range of heterocyclic compounds, many of which exhibit significant pharmacological activities.[1] The efficient and scalable synthesis of this compound is therefore of considerable interest. This application note provides a detailed, field-proven one-pot protocol for the synthesis of 2-cyano-N-(3-methylphenyl)acetamide from readily available starting materials. We will delve into the underlying reaction mechanism, explore various reaction conditions, and present a comprehensive, step-by-step guide to its synthesis and purification.

Scientific Principles and Mechanistic Insights

The synthesis of 2-cyano-N-(3-methylphenyl)acetamide is achieved through the direct condensation of m-toluidine and ethyl cyanoacetate. This transformation proceeds via a well-established nucleophilic acyl substitution mechanism.[2]

The Causality Behind the Reaction:

-

Nucleophilic Attack: The reaction is initiated by the nucleophilic attack of the amino group of m-toluidine on the electrophilic carbonyl carbon of ethyl cyanoacetate. The lone pair of electrons on the nitrogen atom of the amine is the driving force for this initial step.

-

Tetrahedral Intermediate Formation: This attack leads to the formation of a transient tetrahedral intermediate. In this intermediate, the carbonyl oxygen develops a negative charge, and the nitrogen atom acquires a positive charge.

-

Proton Transfer: A proton is transferred from the positively charged nitrogen to the negatively charged oxygen, a process that can be facilitated by the solvent or other molecules in the reaction mixture.

-

Elimination of the Leaving Group: The tetrahedral intermediate then collapses, reforming the carbonyl double bond and eliminating the ethoxy group (-OCH2CH3) as ethanol. The ethoxide ion is a reasonably good leaving group, particularly when protonated to form ethanol.

This mechanism underscores the importance of the electrophilicity of the carbonyl carbon in ethyl cyanoacetate and the nucleophilicity of the amine in m-toluidine.

Sources

using 2-cyano-N-(3-methylphenyl)acetamide as a precursor for heterocyclic synthesis

An Application Guide for the Synthetic Utility of 2-Cyano-N-(3-methylphenyl)acetamide in Heterocyclic Chemistry

Authored by: A Senior Application Scientist

This document provides an in-depth guide for researchers, chemists, and professionals in drug development on the versatile applications of 2-cyano-N-(3-methylphenyl)acetamide as a key precursor in the synthesis of diverse and medicinally relevant heterocyclic scaffolds.

Introduction: The Strategic Value of 2-Cyano-N-(3-methylphenyl)acetamide

2-Cyano-N-(3-methylphenyl)acetamide is a polyfunctional organic compound that has emerged as a powerful and adaptable starting material in heterocyclic synthesis.[1][2] Its utility stems from the strategic placement of three key reactive sites within its structure:

-

An Active Methylene Group (-CH₂-): The protons on the carbon adjacent to both the cyano and carbonyl groups are highly acidic, making this site a potent nucleophile. This reactivity is central to its participation in condensation reactions, Michael additions, and cyclizations.[1]

-

An Electrophilic Cyano Group (-C≡N): The nitrile functionality can participate in cyclization reactions, often acting as an electrophilic site or undergoing intramolecular addition.

-

An Amide Moiety (-CONH-): The amide group provides a site for further functionalization and can influence the electronic properties and reactivity of the entire molecule.

This unique combination of functionalities allows it to react with a wide array of bidentate reagents, paving the way for the construction of various five- and six-membered heterocyclic systems, including thiophenes, pyridines, thiazoles, and pyrimidines.[1][2] These scaffolds are cornerstones in medicinal chemistry, appearing in numerous approved drugs and agrochemicals.[2]

Figure 1: Key reactive functionalities of 2-cyano-N-(3-methylphenyl)acetamide.

Synthesis of the Precursor: A Validated Protocol

While commercially available, 2-cyano-N-(3-methylphenyl)acetamide can be readily synthesized in the laboratory. The most common and reliable method involves the direct condensation of m-toluidine with an alkyl cyanoacetate, such as ethyl cyanoacetate.[2][3] This reaction is typically performed at elevated temperatures to drive off the alcohol byproduct.

Figure 2: Synthesis of 2-cyano-N-(3-methylphenyl)acetamide.

Protocol 2.1: Synthesis of 2-Cyano-N-(3-methylphenyl)acetamide

| Parameter | Value / Description | Causality & Rationale |

| Reactants | m-Toluidine (1.0 equiv), Ethyl cyanoacetate (1.1 equiv) | A slight excess of ethyl cyanoacetate ensures the complete consumption of the amine. |

| Solvent | None (neat reaction) or Xylene | A neat reaction is often efficient. Xylene can be used as a high-boiling solvent to facilitate the removal of ethanol. |

| Temperature | 130-140 °C | This temperature is necessary to drive the condensation reaction and distill off the ethanol byproduct, shifting the equilibrium towards the product. |

| Reaction Time | 2-4 hours | Monitored by TLC until the starting m-toluidine is consumed. |

| Work-up | Cool the reaction mixture. Add ethanol and triturate. | Upon cooling, the product often solidifies. Trituration with ethanol helps to break up the solid mass and wash away unreacted starting materials. |

| Purification | Filter the solid product, wash with cold ethanol, and dry. | The product has limited solubility in cold ethanol, allowing for effective purification by simple filtration and washing. Recrystallization from ethanol can be performed for higher purity. |

| Expected Yield | 80-90% | This is a high-yielding reaction under optimized conditions. |

Safety Precautions: The reaction should be performed in a well-ventilated fume hood. m-Toluidine is toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.

Application: Synthesis of 2-Aminothiophenes via Gewald Reaction

The Gewald three-component reaction is a cornerstone of thiophene synthesis and a prime application for cyanoacetamide derivatives.[4] This multicomponent reaction (MCR) brings together an α-active nitrile (2-cyano-N-(3-methylphenyl)acetamide), a carbonyl compound (an aldehyde or ketone), and elemental sulfur in the presence of a basic catalyst to afford highly substituted 2-aminothiophenes in a single step.[4]

Mechanistic Insight

The reaction proceeds through an initial base-catalyzed Knoevenagel condensation between the carbonyl compound and the active methylene group of the cyanoacetamide. The resulting electron-deficient alkene undergoes a Michael addition of sulfur. Subsequent intramolecular cyclization and tautomerization, followed by aromatization via loss of two hydrogen atoms (oxidation), yields the final 2-aminothiophene product. The base (e.g., triethylamine, morpholine) is crucial for catalyzing both the initial condensation and facilitating the addition of sulfur.

Figure 3: Workflow for the Gewald three-component reaction.

Protocol 3.1: Synthesis of 2-Amino-N-(3-methylphenyl)-4-phenylthiophene-3-carboxamide

| Parameter | Value / Description | Causality & Rationale |

| Reactants | 2-Cyano-N-(3-methylphenyl)acetamide (1.0 equiv), Benzaldehyde (1.0 equiv), Elemental Sulfur (1.1 equiv), Triethylamine (1.1 equiv) | Equimolar amounts of the three core components are used. A slight excess of sulfur and base ensures the reaction goes to completion.[4] |

| Solvent | Ethanol or DMF | Ethanol is a common, environmentally benign solvent for this reaction. DMF can be used for less reactive substrates. |

| Temperature | 50-60 °C or Reflux | Gentle heating is often sufficient to initiate and sustain the reaction without promoting side reactions. |

| Reaction Time | 1-3 hours | The reaction is typically fast and can be monitored by TLC. |

| Work-up | Cool to room temperature, pour into ice-water. | The product is generally insoluble in water and will precipitate upon pouring the reaction mixture into an aqueous medium.[4] This provides a very convenient workup. |

| Purification | Filter the precipitate, wash thoroughly with water, then with a small amount of cold ethanol. | This process removes inorganic impurities and unreacted starting materials. The product is often pure enough after this step, but can be recrystallized from ethanol/DMF if needed. |

| Expected Yield | 70-90% | The Gewald reaction is known for its high efficiency and yields.[4] |

Application: Synthesis of Substituted Pyridin-2(1H)-ones

The active methylene group of 2-cyano-N-(3-methylphenyl)acetamide is highly effective in constructing the pyridine ring system. Pyridin-2(1H)-ones, in particular, can be synthesized through reactions with various precursors, such as β-ketoesters or α,β-unsaturated carbonyl compounds, often under basic conditions.

Protocol 4.1: Synthesis of 6-Methyl-2-oxo-4-phenyl-N-(m-tolyl)-1,2-dihydropyridine-3-carbonitrile

This protocol describes a multicomponent reaction involving the cyanoacetamide precursor, an aromatic aldehyde (benzaldehyde), and a ketone with an α-methyl group (acetone) under solvent-free conditions.[5]

| Parameter | Value / Description | Causality & Rationale |

| Reactants | 2-Cyano-N-(3-methylphenyl)acetamide (1.0 equiv), Benzaldehyde (1.0 equiv), Acetone (excess), Piperidine (catalytic) | Acetone serves as both a reactant and the reaction medium. Piperidine is an effective basic catalyst for the initial condensation steps. |

| Conditions | Solvent-free, Reflux | Solvent-free conditions are environmentally friendly and can accelerate reaction rates. Refluxing ensures sufficient energy for the cascade of reactions. |

| Reaction Time | 4-6 hours | The multi-step nature of the cascade reaction requires a longer reaction time for completion. |

| Work-up | Cool the mixture, add ethanol, and stir. | The product will precipitate from the reaction mixture upon cooling and dilution with ethanol. |

| Purification | Filter the solid, wash with cold ethanol, and dry. | Similar to previous protocols, the product's poor solubility in cold ethanol allows for simple and effective purification. |

| Expected Yield | 65-80% | This cascade reaction provides good yields of the highly functionalized pyridin-2-one.[5] |

Application: Synthesis of Thiazole Derivatives

Thiazole rings are prevalent in many pharmacologically active molecules.[6] They can be synthesized from 2-cyano-N-(3-methylphenyl)acetamide by reacting it with α-halocarbonyl compounds (Hantzsch synthesis variation) or through multi-step pathways involving isothiocyanates.[7][8]

Protocol 5.1: Synthesis of 2-Cyano-2-(5-oxo-3-phenylthiazolidin-2-ylidene)-N-(m-tolyl)acetamide

This protocol involves a base-promoted addition to phenyl isothiocyanate, followed by cyclization with chloroacetyl chloride.[7]

| Parameter | Value / Description | Causality & Rationale |

| Step 1: Adduct Formation | 2-Cyano-N-(3-methylphenyl)acetamide (1.0 equiv), Phenyl isothiocyanate (1.0 equiv), KOH (1.0 equiv) in DMF | The strong base (KOH) deprotonates the active methylene group, which then attacks the electrophilic carbon of the isothiocyanate to form a potassium thiolate intermediate. DMF is a suitable polar aprotic solvent for this step. |

| Step 2: Cyclization | Add Chloroacetyl chloride (1.0 equiv) to the intermediate mixture. | The thiolate intermediate acts as a nucleophile, displacing the chloride from one end of chloroacetyl chloride. The nitrogen then displaces the second chloride in an intramolecular cyclization to form the thiazolidinone ring. |

| Temperature | Room temperature | These reactions proceed efficiently at ambient temperature. |

| Reaction Time | 24 hours | The two-step, one-pot process requires sufficient time for both the initial adduct formation and the subsequent cyclization to complete. |

| Work-up | Pour the reaction mixture into cold water. | The final product is insoluble in water and precipitates out. |

| Purification | Filter the solid, wash with water, and recrystallize from an ethanol/DMF mixture. | Washing removes inorganic salts, and recrystallization provides the pure thiazolidinone product. |

| Expected Yield | 60-75% | This multi-step synthesis provides moderate to good yields of the target heterocycle. |

Summary of Applications

| Heterocyclic System | Key Reagents | Reaction Name/Type | Typical Yield |

| 2-Aminothiophenes | Aldehyde/Ketone, Sulfur, Base | Gewald 3-Component Reaction | 70-90% |

| Pyridin-2(1H)-ones | Aldehyde, Ketone, Base | Multicomponent Cascade | 65-80% |

| Thiazolidinones | Phenyl isothiocyanate, Chloroacetyl chloride, Base | Addition-Cyclization | 60-75% |

References

-

Fadda, A. A., et al. (2008). Cyanoacetamide Derivatives as Synthons in Heterocyclic Synthesis. Turkish Journal of Chemistry, 32(2), 259-286. [Link]

- Bauer, A., et al. (1989). Process for the preparation of 2-cyano-2-oximino-acetamide derivatives.

-

Shaabani, S., et al. (2015). Cyanoacetamide MCR (III): Three-Component Gewald Reactions Revisited. Molecular Diversity, 19(4), 819-828. [Link]

-

Ghozlan, S. A. S., et al. (2020). Synthesis, and synthetic applications of cyanoacetamides. Arkivoc, 2020(1), 1-103. [Link]

-

Demkovych, O., et al. (2021). N-(3-Cyano-4,5,6,7-tetrahydrobenzothiophen-2-yl)-2-[[5-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide. Molbank, 2021(2), M1211. [Link]

-

Metwally, M. A., et al. (2004). Synthesis and Reactions of 2-Cyano-2-(5-oxo-3-phenyl-thiazolidin-2-ylidene)-acetamides. Journal of Chemical Research, 2004(9), 602-604. [Link]

-

Asiri, A. M., et al. (2022). Synthesis, Structural Investigation, Hirshfeld Surface Analysis, and Biological Evaluation of N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide. ACS Omega, 7(13), 11559-11572. [Link]

-

Shaabani, S., et al. (2015). Cyanoacetamide Multicomponent Reaction (I): Parallel Synthesis Of Cyanoacetamides. Molecular Diversity, 19(4), 805-818. [Link]

-

Al-Adiwish, W. M., et al. (2017). Synthesis of a novel heterocyclic scaffold utilizing 2-cyano-N-(3-cyano-4,6-dimethyl-2-oxopyridin-1-yl) acetamide. Journal of Heterocyclic Chemistry, 54(4), 2473-2481. [Link]

-

Zhang, X., et al. (2024). Metal-Free Cascade Formation of C–C and C–N Bond for the Construction of 3-Cyano-2-Pyridones with Insecticidal Properties. Molecules, 29(12), 2824. [Link]

-

Maleki, A., et al. (2020). Synthesis of 2‐amino‐3‐cyanopyridines and pyrano[2,3‐d] pyrimidine using Fe3O4@THAM@PCH‐CuII MNPs. Applied Organometallic Chemistry, 34(11), e5918. [Link]

-

Matulenko, M. A., et al. (2004). Synthesis and activity of 2-[4-(4-[3H]-2-cyanophenyl)piperazinyl]-N-(2,4,6-[3H]3-3-methylphenyl)acetamide: a selective dopamine D4 receptor agonist and radioligand. Bioorganic & Medicinal Chemistry Letters, 14(20), 5095-5098. [Link]

-

Frolov, K., et al. (2020). Cyanothioacetamide in Multicomponent Synthesis of 2-Thionicotinonitrile Derivatives. Russian Journal of Organic Chemistry, 56, 1551-1558. [Link]

-

Fadda, A. A., et al. (2014). 2‐Cyanoacetamide in the Synthesis of Heterocyclic Compounds: Synthesis of New Polysubstituted Pyrazole, Pyridine and Pyrimidine Derivatives. Journal of Heterocyclic Chemistry, 51(5), 1438-1444. [Link]

-

El-Gaml, K. M. (2016). Synthesis and Antimicrobial Evaluation of New Polyfunctionally Substituted Heterocyclic Compounds Derived from 2-cyano-N-(3-cyanoquinolin-2-yl)acetamide. American Journal of Chemistry, 6(2), 33-40. [Link]

-

Ayati, A., et al. (2019). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 24(19), 3469. [Link]

-

Azimi, S. C., et al. (2020). Multi-component solvent-free cascade reaction of 2-cyanoacetamides: regioselective synthesis of pyridin-2-ones bearing quaternary centers. Green Chemistry, 22(18), 6061-6068. [Link]

-

El-Hashash, M. A., et al. (2021). Recent Advances in Pyrimidine-Based Drugs. Pharmaceuticals, 14(8), 756. [Link]

-

Maleki, A. (2016). Synthesis of Pyrano [2,3,d] Pyrimidines under green chemistry. Journal of Materials and Environmental Science, 7(1), 189-204. [Link]

-

El-Moussaouy, M., et al. (2023). Synthesis and Characterization of New 3-Cyano-2-Pyridones Derivatives as Fluorescent Scaffolds. Chemistry Proceedings, 15(1), 10. [Link]

-

Organic Chemistry Portal. (n.d.). Thiazole synthesis. [Link]

-

Asiri, A. M., et al. (2022). Synthesis, Structural Investigation, Hirshfeld Surface Analysis, and Biological Evaluation of N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide. ACS Omega, 7(13), 11559–11572. [Link]

-

Shawky, A. M. (2018). A Facile Synthesis of Pyrazole, Thiazole, 1,3,4-Thiadiazole and Polysubstituted Thiophene Derivatives. International Journal of Organic Chemistry, 8(3), 287-301. [Link]

-

El-Sayed, M. E. A., et al. (2021). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters, 10(4), 365-384. [Link]

Sources

- 1. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Cyanoacetamide MCR (III): Three-Component Gewald Reactions Revisited - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Multi-component solvent-free cascade reaction of 2-cyanoacetamides: regioselective synthesis of pyridin-2-ones bearing quaternary centers - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Thiazole synthesis [organic-chemistry.org]

Application Notes and Protocols for the Knoevenagel Condensation of 2-cyano-N-(3-methylphenyl)acetamide

Introduction: Strategic Importance of the Knoevenagel Condensation in Modern Drug Discovery

The Knoevenagel condensation stands as a pivotal carbon-carbon bond-forming reaction in the arsenal of synthetic organic chemists.[1] It facilitates the synthesis of α,β-unsaturated compounds, which are crucial intermediates in the production of a wide array of fine chemicals, polymers, and notably, pharmacologically active molecules.[2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the reaction conditions and protocols for the Knoevenagel condensation, specifically utilizing 2-cyano-N-(3-methylphenyl)acetamide as the active methylene component. The resulting N-aryl-2-cyanoacrylamide scaffold is of significant interest in medicinal chemistry, with numerous derivatives exhibiting promising anticancer activities.[3][4]